Cas no 3490-06-0 (2-(3,4-Dimethoxyphenyl)-N-methylethylamine)

2-(3,4-Dimethoxyphenyl)-N-methylethylamine is a substituted phenethylamine derivative characterized by its dimethoxy phenyl ring and N-methyl ethylamine side chain. This compound is of interest in organic and medicinal chemistry due to its structural similarity to biologically active molecules, making it a potential intermediate for pharmaceutical research. Its well-defined chemical structure allows for precise modifications, facilitating studies in receptor binding and metabolic pathways. The dimethoxy substitution pattern may influence electronic and steric properties, enhancing its utility in synthetic applications. High purity and stability under standard conditions ensure reliable performance in laboratory settings. Suitable for controlled research use, it adheres to regulatory guidelines for handling and storage.
2-(3,4-Dimethoxyphenyl)-N-methylethylamine structure
3490-06-0 structure
Product name:2-(3,4-Dimethoxyphenyl)-N-methylethylamine
CAS No:3490-06-0
MF:C11H17NO2
MW:195.258183240891
MDL:MFCD00067696
CID:44219
PubChem ID:77039

2-(3,4-Dimethoxyphenyl)-N-methylethylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methylhomoveratrylamine
    • 2-(3,4-Dimethoxyphenyl)-N-methylethylamine
    • N-Methyl-2-(3,4-dimethoxyphenyl) ethylamine
    • 2-(3,4-Dimethoxyphenyl)-N-methyl ethylamine hydrochloride
    • 3,4-Dimethoxy-N-Methylphenethylamine
    • 2-(3,4-dimethoxyphenyl)-N-methylethanamine
    • 2-(2'-N-BOC-PYRROLE)BENZOIC ACID
    • 2-(3,4-dimethoxyphenyl)-N-methyl-1-ethaneamine
    • N-methyl-2-(3,4-dimethoxy-phenyl)-ethylamine
    • N-methyl-3,4-dimethoxyphenethylamine
    • N-methyl-N-(2-(3,4-dimethoxy-phenyl)-ethyl)-amine
    • N-Methyl-3,4-dimethoxyphenylethylamine
    • N-Methyl homoveratrylamine
    • 5H5ZH95EHG
    • Benzeneethanamine, 3,4-dimethoxy-N-methyl-
    • HNJWKRMESUMDQE-UHFFFAOYSA-N
    • [2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amine
    • 2-(3,4-DIMETHOXYPHENYL)-N-METHYLETHAN-1-AMINE
    • [2-(3,4-dimethoxyphenyl)ethyl]methylamine
    • N-methyl-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
    • N-methyl-N-(2-(3,4-dime
    • MFCD00067696
    • N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylamine #
    • VERAPAMIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • N-(3,4-dimethoxy-phenylethyl)-N-methyl-amine
    • AS-48860
    • 3,4-dimethoxyphenylethyl-N-methyl-amine
    • N-methyl-N[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
    • N-(3,4-DIMETHOXYPHENETHYL)-N-METHYLAMINE
    • 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
    • HMS2269O14
    • N-methyl-3,4-dimethoxyphenyl ethylamine
    • Q27262167
    • AKOS000271141
    • EC 222-483-9
    • NS00003786
    • NSC-187772
    • BIDD:GT0513
    • 3,4-Dimethoxy-N-methylbenzeneethanamine
    • 3490-06-0
    • N-(3,4-dimethoxyphenylethyl)-N-methylamine
    • N-(3,4-dimethoxy-phenylethyl)-N-methylamine
    • EN300-20597
    • UNII-5H5ZH95EHG
    • NCGC00247003-01
    • N-(3,4-dimethoxy-phenyl ethyl)-N-methyl amine
    • A822460
    • [2-(3,4-Dimethoxyphenyl)Ethyl](Methyl)Amine
    • SMR000112502
    • N-methyl-(2-(3,4-dimethoxyphenyl)ethyl)amine
    • AB00666237-06
    • W-106700
    • N-methyl-homoveratryl amine
    • 2-(3,4-dimethoxyphenyl)ethylmethyl-amine
    • D2104
    • FD10469
    • N-Methyl-2-(3,4-dimethoxyphenyl)-ethylamine
    • N-methyl-N-[2-(3,4-dimethoxyphenyl)-ethyl]-amine
    • N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methylamine
    • SCHEMBL557799
    • 3,4-dimethoxyphenylethyl-N-methylamine
    • 3,4-Dimethoxy-N-methylbenzenethanamine
    • N-methyl-3,4-dimethoxybenzeneethanamine
    • 2-(3,4-dimethoxyphenyl)ethylmethylamine
    • 2-(3 pound not4-Dimethoxyphenyl)-N-methylethylamine
    • NSC187772
    • CHEMBL1404381
    • EINECS 222-483-9
    • N-methyl-homoveratrylamine
    • DTXSID70188460
    • FT-0667370
    • MLS000516034
    • N-Methylhomoveratrylamine, 97%
    • NSC 187772
    • STL373398
    • VERAPAMIL HYDROCHLORIDE IMPURITY B (EP IMPURITY)
    • DTXCID00110951
    • N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine
    • 222-483-9
    • MDL: MFCD00067696
    • Inchi: 1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
    • InChI Key: HNJWKRMESUMDQE-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])N([H])C([H])([H])[H])OC([H])([H])[H]

Computed Properties

  • Exact Mass: 195.12600
  • Monoisotopic Mass: 195.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.059
  • Boiling Point: 100°C/0.1mmHg(lit.)
  • Flash Point: >110 ºC
  • Refractive Index: 1.533
  • PSA: 30.49000
  • LogP: 1.85660
  • Solubility: Not determined

2-(3,4-Dimethoxyphenyl)-N-methylethylamine Security Information

2-(3,4-Dimethoxyphenyl)-N-methylethylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(3,4-Dimethoxyphenyl)-N-methylethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20597-10.0g
[2-(3,4-dimethoxyphenyl)ethyl](methyl)amine
3490-06-0 95%
10g
$372.0 2023-05-25
abcr
AB142029-25 g
2-(3,4-Dimethoxyphenyl)-N-methylethylamine, 95%; .
3490-06-0 95%
25g
€114.60 2022-06-12
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022110-5g
2-(3,4-Dimethoxyphenyl)-N-methylethylamine
3490-06-0 95%
5g
¥322 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-236075-25 g
N-Methylhomoveratrylamine,
3490-06-0
25g
¥1,489.00 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OI949-5g
2-(3,4-Dimethoxyphenyl)-N-methylethylamine
3490-06-0 95.0%(GC&T)
5g
¥409.0 2022-05-30
Chemenu
CM117991-10g
N-Methylhomoveratrylamine
3490-06-0 95%
10g
$72 2023-01-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137579-100g
2-(3,4-Dimethoxyphenyl)-N-methylethylamine
3490-06-0 ≥95.0%(GC)
100g
¥3089.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137579-1g
2-(3,4-Dimethoxyphenyl)-N-methylethylamine
3490-06-0 ≥95.0%(GC)
1g
¥124.90 2023-09-03
Enamine
EN300-20597-5g
[2-(3,4-dimethoxyphenyl)ethyl](methyl)amine
3490-06-0 95%
5g
$21.0 2023-09-16
Aaron
AR003TWS-25g
N-Methylhomoveratrylamine
3490-06-0 99%
25g
$120.00 2025-01-22

2-(3,4-Dimethoxyphenyl)-N-methylethylamine Production Method

2-(3,4-Dimethoxyphenyl)-N-methylethylamine Related Literature

Additional information on 2-(3,4-Dimethoxyphenyl)-N-methylethylamine

Introduction to 2-(3,4-Dimethoxyphenyl)-N-methylethylamine (CAS No. 3490-06-0)

2-(3,4-Dimethoxyphenyl)-N-methylethylamine, identified by its Chemical Abstracts Service (CAS) number 3490-06-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a dimethoxyphenyl group and an N-methylethylamine side chain, has garnered attention due to its structural features and potential biological activities. The presence of aromatic rings and amine functionalities makes it a versatile scaffold for further chemical modifications and biological evaluations.

The dimethoxyphenyl moiety is a key structural feature that contributes to the compound's unique electronic and steric properties. This aromatic system can engage in various interactions with biological targets, including hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding. The two methoxy groups at the 3 and 4 positions enhance the lipophilicity of the molecule while also influencing its metabolic stability and solubility profile.

The N-methylethylamine side chain provides a basic nitrogen atom that can participate in hydrogen bonding or form ionic interactions with acidic or basic residues in protein targets. This functionality is particularly important in the design of pharmacophores for enzymes and receptors involved in neurotransmitter signaling, inflammation, and other critical biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine with high precision. These studies suggest that the compound may interact with enzymes such as monoamine oxidases (MAOs) or cytochrome P450 enzymes, which are known to play roles in drug metabolism and neurotransmitter degradation. Such interactions could potentially lead to applications in the treatment of neurological disorders or metabolic diseases.

In addition to its theoretical potential, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine has been explored in several preclinical studies aimed at identifying novel therapeutic agents. For instance, researchers have investigated its effects on MAO inhibition, which could have implications for the treatment of depression or Parkinson's disease. The dimethoxyphenyl group's ability to modulate enzyme activity while maintaining good pharmacokinetic properties makes this compound an attractive candidate for further development.

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on a halogenated dimethoxybenzene precursor followed by amine functionalization. Advances in catalytic methods have improved the efficiency of these synthetic steps, making it more feasible to produce larger quantities of the compound for research purposes.

From a medicinal chemistry perspective, the structural features of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine offer opportunities for derivatization to enhance its biological activity or improve its pharmacokinetic profile. For example, replacing one of the methoxy groups with a hydroxyl group could introduce additional hydrogen bonding capabilities without significantly altering the overall properties of the molecule. Similarly, modifications to the N-methylethylamine side chain could fine-tune its solubility or metabolic stability.

The growing interest in 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is reflected in the increasing number of patents and scientific publications discussing its synthesis and potential applications. Companies specializing in custom synthesis are now offering this compound as part of their catalog for researchers who need high-quality starting materials for their investigations. This accessibility has accelerated the pace of discovery in related fields such as drug discovery and materials science.

The future prospects for 2-(3,4-Dimethoxyphenyl)-N-methylethylamine are promising, particularly as new analytical techniques become available for studying its interactions with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into how this compound binds to proteins and enzymes at an atomic level. These structural insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

In conclusion,2-(3,4-Dimethoxyphenyl)-N-methylethylamine (CAS No. 3490-06-0) is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. Its continued study will likely lead to new therapeutic applications across multiple disease areas. As research progresses,this molecule will remain a valuable tool for scientists seeking innovative solutions in drug development.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.